

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Nitrochalcone

Cat. No.: B7762955

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Nitrochalcone**, a synthetic chalcone derivative of significant interest in medicinal chemistry. This document consolidates essential data, including its chemical properties, synthesis protocols, and known biological activities, to support ongoing research and drug development efforts.

Core Properties of 3-Nitrochalcone

3-Nitrochalcone, systematically named (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is an α,β -unsaturated ketone featuring a nitro functional group on one of its aromatic rings. This substitution pattern significantly influences its physicochemical properties and biological efficacy.

Property	Value	Source(s)
Chemical Formula	$C_{15}H_{11}NO_3$	[1]
Molecular Weight	253.25 g/mol	[1]
CAS Number	614-48-2	
Appearance	Pale yellow to yellow solid	
IUPAC Name	(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one	[1]

Synthesis of 3-Nitrochalcone

The primary method for synthesizing **3-Nitrochalcone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone. Specifically, 3-nitrobenzaldehyde is reacted with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of **3-Nitrochalcone**.

Materials:

- 3-Nitrobenzaldehyde
- Acetophenone
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol or a mixture of dichloromethane and n-hexane)

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
- To this solution, add acetophenone (1 equivalent).

- In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water and cool it in an ice bath.
- Slowly add the cold NaOH solution to the stirred mixture of aldehyde and ketone.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, a precipitate of **3-Nitrochalcone** will form. Cool the mixture in an ice bath to maximize precipitation.
- Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any remaining base.
- Purify the crude **3-Nitrochalcone** by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane mixture, to yield the pure product.

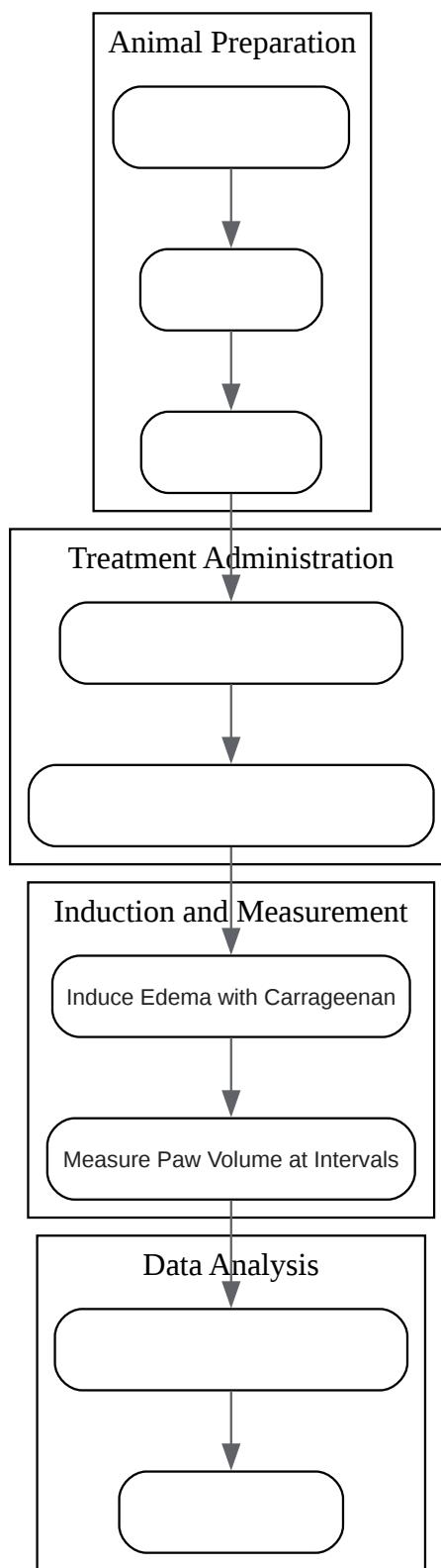
Biological Activities and Experimental Evaluation

3-Nitrochalcone has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections provide detailed protocols for evaluating these activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This *in vivo* assay is a standard model for evaluating the acute anti-inflammatory potential of compounds.

Experimental Workflow:

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Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

- **Animal Preparation:** Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. The animals should be fasted overnight with free access to water before the experiment.
- **Grouping:** Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of **3-Nitrochalcone**.
- **Baseline Measurement:** Measure the initial volume of the right hind paw of each animal using a plethysmometer.
- **Compound Administration:** Administer the vehicle, positive control, or **3-Nitrochalcone** (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally.
- **Induction of Edema:** After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
- **Paw Volume Measurement:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis is then performed to determine the significance of the observed anti-inflammatory effect.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to a 0.5 McFarland standard.

- Serial Dilution: Perform serial two-fold dilutions of **3-Nitrochalcone** in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **3-Nitrochalcone** at which no visible growth of the microorganism is observed.

Cytotoxic Activity: MTT Assay

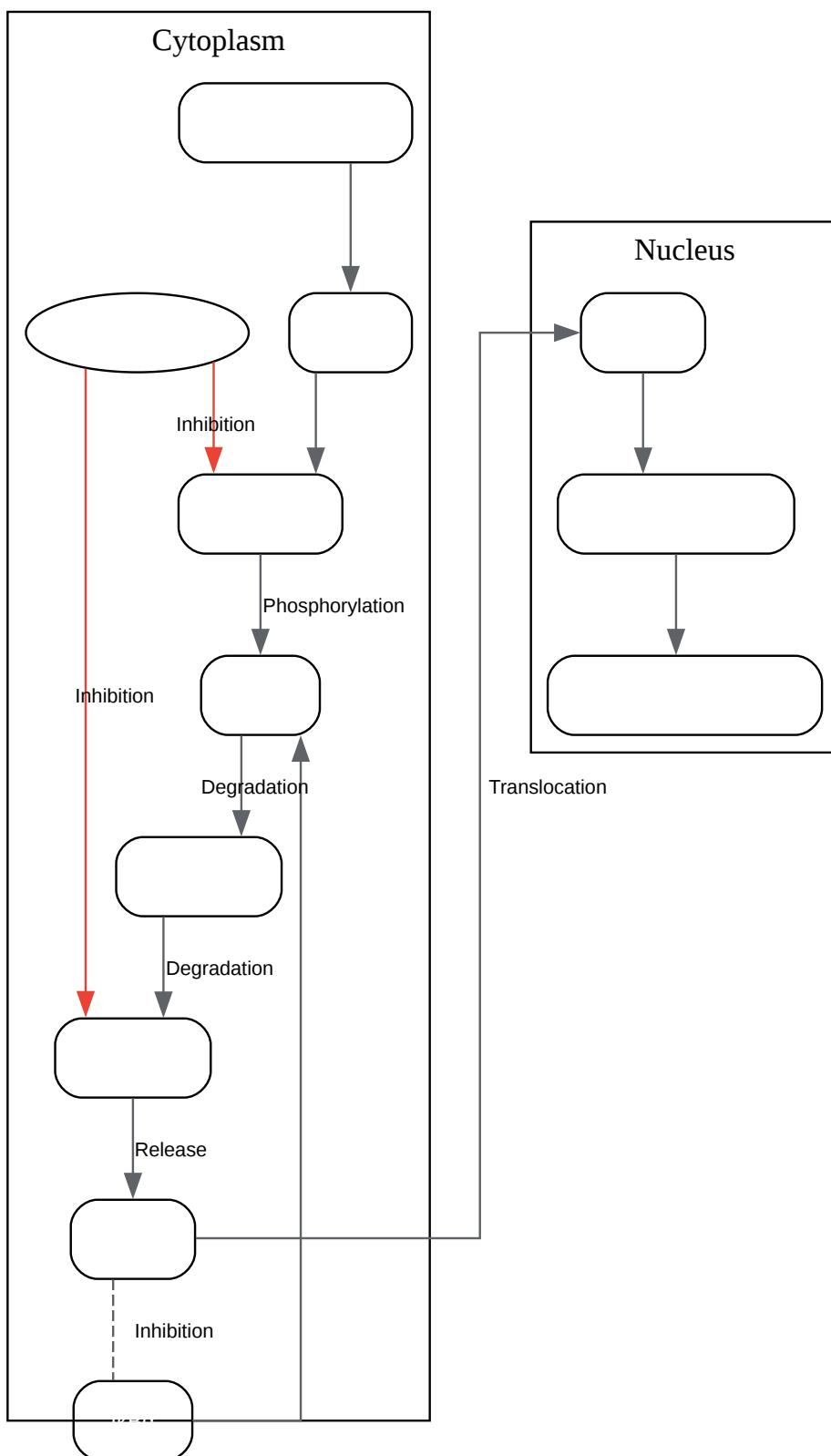
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **3-Nitrochalcone** and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Chalcones, including nitro-substituted derivatives, have been reported to exert their anti-inflammatory and anticancer effects by modulating various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.

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Caption: Proposed mechanism of NF-κB pathway inhibition by **3-Nitrochalcone**.

Chalcones can inhibit the NF-κB signaling pathway through several mechanisms.[2][3][4] They have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα.[2][3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[3] Some chalcones may also directly interfere with the DNA-binding activity of NF-κB in the nucleus.[2]

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